Cas no 1542264-41-4 (1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-)

1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]- structure
1542264-41-4 structure
商品名:1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-
CAS番号:1542264-41-4
MF:C12H13NO4S
メガワット:267.30092215538
MDL:MFCD33022267
CID:5190692
PubChem ID:90031230

1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]- 化学的及び物理的性質

名前と識別子

    • 1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-
    • 1-isopropylsulfonylindole-3-carboxylic acid
    • 1542264-41-4
    • 1-Isopropylsulfonylindole-3-carboxylicacid
    • 1-(Isopropylsulfonyl)-1H-indole-3-carboxylic Acid
    • SCHEMBL15557277
    • MFCD33022267
    • CS-0310167
    • 1-[(1-Methylethyl)sulfonyl]-1H-indole-3-carboxylic acid
    • PS-18668
    • SY279274
    • DB-421223
    • D96949
    • MDL: MFCD33022267
    • インチ: 1S/C12H13NO4S/c1-8(2)18(16,17)13-7-10(12(14)15)9-5-3-4-6-11(9)13/h3-8H,1-2H3,(H,14,15)
    • InChIKey: VUECPTLASBKKSD-UHFFFAOYSA-N
    • ほほえんだ: N1(S(C(C)C)(=O)=O)C2=C(C=CC=C2)C(C(O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 267.05652907g/mol
  • どういたいしつりょう: 267.05652907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 426
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 84.8Ų

1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1007343-25G
1-isopropylsulfonylindole-3-carboxylic acid
1542264-41-4 97%
25g
$2650 2024-07-21
eNovation Chemicals LLC
Y1007343-10G
1-isopropylsulfonylindole-3-carboxylic acid
1542264-41-4 97%
10g
$1310 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1380837-5g
1-Isopropylsulfonylindole-3-carboxylicacid
1542264-41-4 98%
5g
¥5671 2023-04-15
Aaron
AR01XAG4-250mg
1-isopropylsulfonylindole-3-carboxylic acid
1542264-41-4 97%
250mg
$108.00 2025-02-13
eNovation Chemicals LLC
Y1007343-500mg
1-isopropylsulfonylindole-3-carboxylic acid
1542264-41-4 97%
500mg
$175 2024-07-21
eNovation Chemicals LLC
Y1007343-50g
1-isopropylsulfonylindole-3-carboxylic acid
1542264-41-4 97%
50g
$4320 2025-02-24
1PlusChem
1P01XA7S-100mg
1-isopropylsulfonylindole-3-carboxylic acid
1542264-41-4 97%
100mg
$73.00 2024-06-20
eNovation Chemicals LLC
Y1007343-250mg
1-isopropylsulfonylindole-3-carboxylic acid
1542264-41-4 97%
250mg
$135 2024-07-21
eNovation Chemicals LLC
Y1007343-100mg
1-isopropylsulfonylindole-3-carboxylic acid
1542264-41-4 97%
100mg
$95 2024-07-21
eNovation Chemicals LLC
Y1007343-10g
1-isopropylsulfonylindole-3-carboxylic acid
1542264-41-4 97%
10g
$1310 2025-02-24

1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]- 関連文献

1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-に関する追加情報

Recent Advances in the Study of 1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]- (CAS: 1542264-41-4)

1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]- (CAS: 1542264-41-4) is a synthetic indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique sulfonyl and isopropyl substituents, has been investigated for its biological activities, particularly in the context of enzyme inhibition and modulation of cellular signaling pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Recent studies have highlighted the role of 1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]- as a versatile scaffold for the development of novel enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in inflammatory and oncogenic pathways. The researchers utilized a combination of molecular docking and kinetic assays to elucidate the binding mode of the compound, revealing its ability to occupy the ATP-binding site of the target kinases with high affinity. These findings suggest that derivatives of this compound could serve as promising candidates for the treatment of kinase-driven diseases.

In addition to its kinase inhibitory properties, 1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]- has also been explored for its potential as a modulator of G-protein-coupled receptors (GPCRs). A recent preprint on bioRxiv reported that this compound exhibits selective agonistic activity towards a subset of serotonin receptors, which are implicated in various neurological and psychiatric disorders. The study employed a combination of in vitro and in silico approaches to characterize the compound's receptor-binding profile, providing valuable insights into its mechanism of action. These results open new avenues for the development of targeted therapies for conditions such as depression and anxiety.

The synthetic accessibility of 1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]- has also been a focus of recent research. A 2024 publication in Organic Letters described an optimized synthetic route that improves the yield and scalability of this compound. The authors employed a novel sulfonylation strategy using isopropylsulfonyl chloride under mild conditions, which minimized side reactions and enhanced the purity of the final product. This advancement is particularly significant for industrial-scale production and further pharmacological evaluation of the compound and its derivatives.

Despite these promising developments, challenges remain in the clinical translation of 1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]-. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and a relatively short half-life in vivo, necessitating further structural modifications to improve its drug-like properties. Ongoing research is focused on the design of prodrugs and formulation strategies to address these limitations. Additionally, comprehensive toxicological evaluations are required to ensure the safety profile of this compound before it can progress to clinical trials.

In conclusion, 1H-Indole-3-carboxylic acid, 1-[(1-methylethyl)sulfonyl]- (CAS: 1542264-41-4) represents a promising chemical entity with diverse pharmacological potential. Recent studies have shed light on its mechanisms of action, synthetic accessibility, and therapeutic applications, paving the way for future drug discovery efforts. As research in this area continues to evolve, it is anticipated that this compound and its analogs will play an increasingly important role in the development of novel therapeutics for a range of diseases.

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